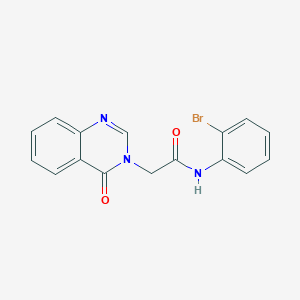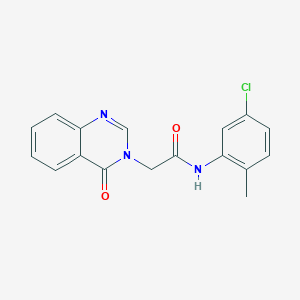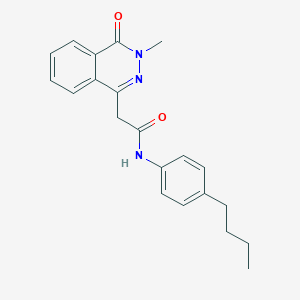![molecular formula C21H21BrN2O4 B277611 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as BBI608, is a small molecule drug that has been developed as an anti-cancer agent. This compound has been shown to have promising results in preclinical studies and is currently in clinical trials for various types of cancer.
Wirkmechanismus
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one works by inhibiting the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. This compound binds to a protein called Dishevelled, which is involved in the Wnt signaling pathway. By binding to Dishevelled, 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one prevents the activation of downstream proteins involved in cell proliferation and differentiation. 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one also inhibits cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been found to have anti-cancer activity in various preclinical studies. This compound has been shown to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. In addition, 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is that it has been shown to have anti-cancer activity in various preclinical studies. This compound has also been found to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. However, one limitation of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is that it is still in clinical trials and its safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one research. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with Dishevelled. Another direction is to explore the potential of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one as a combination therapy with other anti-cancer agents. Additionally, further preclinical and clinical studies are needed to fully establish the safety and efficacy of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one as an anti-cancer agent.
Synthesemethoden
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized by a multi-step process involving the reaction of various intermediates. The first step involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-α,β-unsaturated ketone. This intermediate is then reacted with morpholine and formaldehyde to obtain 3-(morpholin-4-ylmethyl)-3-oxopropyl-4-bromo-1H-indole-2-carboxylate. The final step involves the reaction of this intermediate with hydroxylamine hydrochloride and sodium acetate to obtain 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-cancer activity in various preclinical studies. This compound has been found to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. In addition, 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C21H21BrN2O4 |
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C21H21BrN2O4/c22-16-7-5-15(6-8-16)19(25)13-21(27)17-3-1-2-4-18(17)24(20(21)26)14-23-9-11-28-12-10-23/h1-8,27H,9-14H2 |
InChI-Schlüssel |
OPSGJKAMHLCCGJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Br)O |
Kanonische SMILES |
C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)


![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)



![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)
